molecular formula C9H5F3O4 B6225790 3-formyl-4-(trifluoromethoxy)benzoic acid CAS No. 2168687-61-2

3-formyl-4-(trifluoromethoxy)benzoic acid

Cat. No.: B6225790
CAS No.: 2168687-61-2
M. Wt: 234.13 g/mol
InChI Key: GWYBMYNBHDLBEM-UHFFFAOYSA-N
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Description

3-Formyl-4-(trifluoromethoxy)benzoic acid (CAS 2168687-61-2) is a high-value aromatic building block specifically designed for advanced research and development. This compound features a benzoic acid core strategically functionalized with both a formyl group (-CHO) and a trifluoromethoxy group (-OCF₃) at the 3- and 4- positions, respectively . Its molecular formula is C₉H₅F₃O₄, with a molecular weight of 234.13 g/mol . The presence of two highly versatile functional groups makes this chemical an exceptionally useful intermediate in medicinal chemistry and materials science. The carboxylic acid moiety can undergo facile coupling reactions to form amides or esters, while the aldehyde group is a pivotal handle for nucleophilic additions or reductive aminations, enabling the construction of diverse molecular libraries . The trifluoromethoxy group is a critical pharmacophore known to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, traits highly sought after in the design of bioactive compounds . As such, this bifunctional reagent is instrumental in the synthesis of potential pharmaceutical agents, including kinase inhibitors and other small-molecule therapeutics, as well as in the creation of sophisticated organic materials. Handling and Safety: This product is intended for research purposes only and is not classified as a medicinal product or medical device. Researchers should consult the Safety Data Sheet (SDS) prior to use. Standard laboratory safety practices are advised, as similar compounds may cause skin and eye irritation (H315-H319) and respiratory irritation (H335) . Precautionary statements include avoiding breathing dust and washing thoroughly after handling (P261, P305+P351+P338) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2168687-61-2

Molecular Formula

C9H5F3O4

Molecular Weight

234.13 g/mol

IUPAC Name

3-formyl-4-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C9H5F3O4/c10-9(11,12)16-7-2-1-5(8(14)15)3-6(7)4-13/h1-4H,(H,14,15)

InChI Key

GWYBMYNBHDLBEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C=O)OC(F)(F)F

Purity

95

Origin of Product

United States

State of the Art Synthetic Methodologies for 3 Formyl 4 Trifluoromethoxy Benzoic Acid

Direct and Indirect Synthetic Routes

The synthesis of 3-formyl-4-(trifluoromethoxy)benzoic acid can be approached through both direct and indirect strategies. Direct routes aim to introduce the formyl group onto the 4-(trifluoromethoxy)benzoic acid backbone in a single step, while indirect routes involve the construction of the target molecule from precursors that already contain the formyl group or a synthon thereof.

Direct formylation of 4-(trifluoromethoxy)benzoic acid is challenging due to the electron-withdrawing nature of both the carboxylic acid and the trifluoromethoxy group. These groups deactivate the aromatic ring towards electrophilic substitution, making classical formylation reactions like the Vilsmeier-Haack or Gattermann reactions generally inefficient.

Indirect routes offer a more viable alternative. A plausible indirect pathway involves the synthesis of a suitable precursor, such as 3-bromo-4-(trifluoromethoxy)benzoic acid. The bromo-substituted intermediate can then be converted to the desired aldehyde through methods like metal-halogen exchange followed by reaction with a formylating agent.

Functional Group Interconversion Strategies for its Preparation

Functional group interconversion (FGI) represents a powerful tool for the synthesis of this compound, allowing for the strategic manipulation of functional groups on a pre-existing aromatic core.

A key FGI strategy would involve the oxidation of a corresponding 3-methyl or 3-hydroxymethyl derivative of 4-(trifluoromethoxy)benzoic acid. For instance, the synthesis could start from 3-methyl-4-(trifluoromethoxy)benzoic acid, which can be subjected to selective oxidation of the methyl group to an aldehyde. Various oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions.

Another FGI approach could utilize a 3-cyano-4-(trifluoromethoxy)benzoic acid precursor. The cyano group can be reduced to an aldehyde using reagents such as diisobutylaluminium hydride (DIBAL-H). This method offers a mild and efficient way to introduce the formyl group at a late stage of the synthesis.

The following table summarizes potential functional group interconversion strategies:

Precursor Functional GroupTarget Functional GroupReagents and Conditions
-CH₃-CHOe.g., MnO₂, heat; or NBS, AIBN then hydrolysis
-CH₂OH-CHOe.g., PCC, PDC, Swern oxidation, Dess-Martin periodinane
-CN-CHOe.g., DIBAL-H, then aqueous workup
-Br-CHOe.g., n-BuLi, then DMF

Catalytic Approaches (e.g., Transition Metal-Mediated, Organocatalysis)

Modern catalytic methods offer promising avenues for the synthesis of this compound, potentially providing milder and more efficient alternatives to traditional stoichiometric reactions.

Transition Metal-Mediated Catalysis:

Transition metal-catalyzed C-H activation and formylation is an area of intense research. While specific examples for 4-(trifluoromethoxy)benzoic acid are not widely reported, related methodologies suggest potential applicability. For instance, palladium-catalyzed ortho-C-H functionalization of benzoic acids is a known transformation. A hypothetical catalytic cycle for the direct formylation could involve the coordination of a palladium catalyst to the carboxylic acid, followed by directed C-H activation at the ortho position and subsequent carbonylation with a suitable CO source.

Organocatalysis:

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. While direct organocatalytic formylation of such a deactivated aromatic ring is not yet established, organocatalysts could play a role in the synthesis of precursors. For example, organocatalytic methods could be employed for the asymmetric synthesis of a chiral precursor, which could then be converted to the target molecule.

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign processes. Key considerations include the use of less hazardous reagents, atom economy, and energy efficiency.

While specific green synthetic routes for this compound are not well-documented, general principles can be applied. For instance, exploring catalytic reactions (as discussed in section 2.3) over stoichiometric ones can significantly improve atom economy and reduce waste. The use of greener solvents, such as water or super-critical CO₂, where feasible, would also contribute to a more sustainable process. Mechanochemistry, which involves reactions in the solid state with minimal or no solvent, is another emerging green technique that could potentially be applied to certain steps in the synthesis.

Total Synthesis Applications in Complex Molecule Construction

As a substituted benzaldehyde (B42025), this compound serves as a versatile building block in the total synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the formyl and carboxylic acid groups provide handles for further chemical modifications.

For example, the aldehyde functionality can participate in a variety of carbon-carbon bond-forming reactions, such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, to build up molecular complexity. The carboxylic acid can be converted into esters, amides, or other functional groups, allowing for the introduction of diverse substituents.

While specific total syntheses explicitly using this compound are not prominently featured in the current literature, its structural motifs are found in various patented compounds, suggesting its role as a key intermediate in the discovery and development of new chemical entities.

Elucidation of Chemical Reactivity and Derivatization Pathways of 3 Formyl 4 Trifluoromethoxy Benzoic Acid

Transformations of the Formyl Group (e.g., Oxidation, Reduction, Condensation Reactions)

The aldehyde (formyl) functionality is a cornerstone of the molecule's reactivity, participating readily in a variety of transformations.

Oxidation: The formyl group can be easily oxidized to a second carboxylic acid group, yielding 4-(trifluoromethoxy)isophthalic acid. This transformation can be achieved using a range of common oxidizing agents.

Reduction: Conversely, the formyl group can be selectively reduced to a hydroxymethyl group, affording 3-(hydroxymethyl)-4-(trifluoromethoxy)benzoic acid. This reduction is typically accomplished using mild reducing agents to avoid the simultaneous reduction of the carboxylic acid.

Condensation Reactions: The electrophilic carbon of the formyl group is a prime site for condensation reactions with various nucleophiles. For instance, it can react with primary amines to form Schiff bases (imines) or with hydrazine (B178648) derivatives to yield hydrazones. acs.org These reactions are fundamental in the construction of larger, more complex molecular frameworks. A similar compound, 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic Acid, undergoes condensation with different hydrazines to form hydrazone derivatives, demonstrating the reactivity of the formyl group in such systems. acs.org

A summary of typical formyl group transformations is presented below.

Reaction Type Reagent Example Product Functional Group
OxidationPotassium permanganate (B83412) (KMnO₄)Carboxylic acid
ReductionSodium borohydride (B1222165) (NaBH₄)Alcohol (Hydroxymethyl)
CondensationPrimary Amine (R-NH₂)Imine (Schiff Base)
CondensationHydrazine (H₂NNH₂)Hydrazone

Carboxylic Acid Group Modulations (e.g., Esterification, Amidation, Anhydride Formation)

The carboxylic acid moiety offers another reactive handle for derivatization, primarily through nucleophilic acyl substitution.

Esterification: The most common reaction of the carboxylic acid group is its conversion to an ester. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a standard method. libretexts.orgyoutube.com This reaction is reversible, and its outcome can be controlled by the reaction conditions. libretexts.orgyoutube.com

Amidation: The carboxylic acid can be converted into an amide by reaction with an amine. This transformation is often a two-step process. First, the carboxylic acid is activated, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂). libretexts.org The resulting highly reactive acid chloride is then treated with a primary or secondary amine to form the corresponding amide.

Anhydride Formation: Acid anhydrides can be formed from the dehydration of two carboxylic acid molecules, though this typically requires high temperatures. libretexts.org

These modifications are crucial for tuning the molecule's properties, such as solubility and its ability to interact with biological targets.

Modification Reagent(s) Resulting Functional Group
EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Ester (-COOR')
Amidation1. Thionyl Chloride (SOCl₂) 2. Amine (R'R''NH)Amide (-CONR'R'')
Anhydride FormationHeatAcid Anhydride (-(C=O)O(C=O)-)

Aromatic Ring Functionalizations (e.g., Electrophilic/Nucleophilic Aromatic Substitutions)

The reactivity of the aromatic ring is significantly influenced by its substituents. The formyl (-CHO), carboxylic acid (-COOH), and trifluoromethoxy (-OCF₃) groups are all electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (SEAr). wikipedia.orgminia.edu.eg

Electrophilic Aromatic Substitution: Should an electrophilic substitution reaction occur, the directing effects of the existing substituents must be considered. The -CHO and -COOH groups are meta-directors, while the -OCF₃ group is also deactivating and primarily meta-directing. Therefore, any incoming electrophile would be directed to the positions meta to these groups (C5 and C6), which are ortho and meta to each other. The reaction rates for processes like nitration or halogenation are expected to be significantly slower than for benzene (B151609). masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution: Conversely, the presence of strong electron-withdrawing groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). researchgate.netmasterorganicchemistry.com This type of reaction involves the attack of a nucleophile on the ring, leading to the displacement of a leaving group. While there is no leaving group on the parent molecule, if a halogen were present on the ring, it could be susceptible to displacement by nucleophiles, a reaction pathway accelerated by the existing electron-withdrawing functionalities. masterorganicchemistry.comnih.gov

Reactivity Involving the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is known for its high chemical stability and strong electron-withdrawing nature. nih.gov It is generally considered a "super-halogen" due to its electronic properties. nih.gov The OCF₃ group significantly increases the lipophilicity of a molecule, a property often sought in pharmaceutical and agrochemical design. nih.gov

Reactions that involve the cleavage or transformation of the trifluoromethoxy group itself are rare and require harsh conditions. Its primary role is to modify the electronic properties of the aromatic ring and to enhance metabolic stability in drug molecules, rather than to participate directly in chemical transformations.

Multicomponent Reaction Engagements (MCRs) and Cascade Processes)

The presence of both an aldehyde and a carboxylic acid makes 3-formyl-4-(trifluoromethoxy)benzoic acid a potentially valuable substrate for multicomponent reactions (MCRs). Aldehydes are frequently used as the carbonyl component in a variety of MCRs, such as the Ugi or Passerini reactions.

While specific examples of this compound being used in MCRs are not extensively documented in the literature, its structure suggests potential applications. For example, it could theoretically participate in a Ugi four-component reaction with an amine, an isocyanide, and a suitable fourth component, leading to the rapid assembly of complex, peptidomimetic structures. The development of novel cascade processes initiated by the selective reaction of one of the functional groups could also lead to efficient syntheses of heterocyclic systems.

Advanced Spectroscopic Characterization and Computational Analysis for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is a cornerstone for the structural determination of organic molecules like 3-formyl-4-(trifluoromethoxy)benzoic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework.

One-dimensional NMR techniques are fundamental for identifying the different chemical environments of hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the three aromatic protons, the aldehyde proton, and the carboxylic acid proton. The substitution pattern on the benzene (B151609) ring—an electron-withdrawing formyl group, a strongly electron-withdrawing trifluoromethoxy group, and a deactivating carboxylic acid group—dictates the chemical shifts of the aromatic protons. The aldehyde proton typically appears as a singlet in the downfield region (around 10 ppm), while the acidic proton of the carboxyl group gives a broad singlet at a variable, highly downfield position (>10 ppm). rsc.orgnih.gov

¹³C NMR: The carbon NMR spectrum provides insight into the carbon skeleton. It would display nine distinct signals: one for the trifluoromethyl carbon, six for the aromatic ring carbons (three substituted and three unsubstituted), one for the formyl carbonyl carbon, and one for the carboxylic acid carbonyl carbon. The chemical shifts of the carbonyl carbons are characteristically downfield. rsc.org

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It is expected to show a single, sharp signal characteristic of the -OCF₃ group. rsc.orgrsc.org The chemical shift provides a clear fingerprint for the trifluoromethoxy moiety.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H ~10.0 Singlet Aldehyde proton (CHO)
¹H >10 Broad Singlet Carboxylic acid proton (COOH)
¹H 7.5 - 8.5 Multiplets 3 aromatic protons (CH)
¹³C ~189 Singlet Aldehyde carbonyl (C=O)
¹³C ~165 Singlet Carboxylic acid carbonyl (C=O)
¹³C 120 - 155 Singlets 6 aromatic carbons
¹³C ~120 (q) Quartet Trifluoromethoxy carbon (CF₃)

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assembling the molecular structure.

COSY would reveal the coupling relationships between adjacent protons on the aromatic ring, confirming their relative positions.

HSQC would establish direct one-bond correlations between the aromatic protons and their attached carbon atoms.

HMBC would show correlations over two to three bonds, which is critical for assigning quaternary carbons and piecing together the molecular fragments. For instance, it would show correlations from the aromatic protons to the carbonyl carbons and the carbon bearing the trifluoromethoxy group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. The predicted monoisotopic mass of this compound is 234.01399 Da. uni.lu High-resolution mass spectrometry (HRMS) would confirm this exact mass.

Under electrospray ionization (ESI), the compound is expected to be readily observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. Predicted collision cross-section (CCS) values can help in identifying different adducts. uni.lu The fragmentation in MS/MS experiments would likely proceed through characteristic losses of small neutral molecules, such as H₂O, CO, and CO₂ from the carboxyl and formyl groups, as well as cleavage related to the trifluoromethoxy group. nih.govdocbrown.info

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct / Fragment Predicted m/z Ion Type
[M+H]⁺ 235.02127 Molecular Ion Adduct uni.lu
[M+Na]⁺ 257.00321 Molecular Ion Adduct uni.lu
[M-H]⁻ 233.00671 Molecular Ion Adduct uni.lu
[M-OH]⁺ 217.01 Fragment Ion
[M-CHO]⁺ 205.01 Fragment Ion

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

IR Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is indicative of the hydrogen-bonded carboxylic acid dimer. docbrown.inforesearchgate.net Two distinct carbonyl (C=O) stretching bands would appear: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the aldehyde around 1680-1700 cm⁻¹. researchgate.netchemicalbook.com Strong, characteristic bands for C-F stretching (1100-1250 cm⁻¹) and C-O stretching of the ether linkage would also be prominent. docbrown.info

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be particularly strong in the Raman spectrum. ias.ac.in

Table 3: Predicted Characteristic Vibrational Frequencies

Wavenumber (cm⁻¹) Bond Vibration Functional Group
2500-3300 O-H stretch Carboxylic Acid (dimer)
~1700-1725 C=O stretch Carboxylic Acid
~1680-1700 C=O stretch Aldehyde
~1600, ~1450 C=C stretch Aromatic Ring

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT), Molecular Dynamics)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper mechanistic insights.

DFT Calculations: By employing methods like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), it is possible to calculate the optimized molecular geometry of this compound. researchgate.netnih.gov These calculations can predict theoretical vibrational frequencies that correlate well with experimental IR and Raman spectra, aiding in the assignment of complex spectral bands. ias.ac.in Furthermore, DFT can be used to calculate NMR chemical shifts, which can be compared with experimental results for structural validation. ijcce.ac.ir

Electronic Properties: DFT also allows for the investigation of electronic properties. The calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity and electronic transitions. researchgate.net Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule. bohrium.com

Prediction of Electronic Properties and Reactivity

The electronic character of this compound is dominated by the presence of three distinct functional groups attached to the benzene ring: a formyl group (-CHO), a trifluoromethoxy group (-OCF3), and a carboxylic acid group (-COOH). Both the formyl and trifluoromethoxy groups are strongly electron-withdrawing, a property that significantly influences the electron density distribution across the aromatic system. The carboxylic acid group is also deactivating towards electrophilic aromatic substitution.

Computational analyses, such as the calculation of molecular electrostatic potential (MEP) maps and natural bond orbitals (NBO), are instrumental in quantifying these electronic effects. nih.gov For analogous molecules like m-trifluoromethyl benzoic acid, DFT computations have been used to determine optimized geometry, Mulliken charges, and the HOMO-LUMO energy gap, which are all critical indicators of reactivity. nih.gov The strong inductive effects of the -OCF3 and -CHO groups are predicted to decrease the electron density on the aromatic ring, making it less susceptible to electrophilic attack and directing incoming electrophiles primarily to the meta positions relative to the stronger deactivating groups. mdpi.com The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap implies higher reactivity. Predictions for this molecule suggest a significant gap, indicative of high stability.

Table 1: Predicted Electronic and Physicochemical Properties of this compound Note: Values are predictive and based on computational models and data from analogous compounds.

PropertyPredicted Value/CharacteristicBasis of Prediction
Molecular FormulaC9H5F3O4Standard chemical structure
Molecular Weight234.13 g/molBased on atomic weights
XlogP (Predicted)~2.1Based on positional isomer 4-formyl-3-(trifluoromethoxy)benzoic acid. acs.org
HOMO-LUMO Energy GapRelatively largeInference from studies on similar fluorinated benzoic acids, indicating high kinetic stability. nih.gov
Reactivity toward ElectrophilesDeactivatedCombined electron-withdrawing effects of -CHO, -OCF3, and -COOH groups. mdpi.com
Directing EffectMeta-directingThe formyl and carboxylic acid groups are strongly meta-directing. mdpi.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and preferred conformations of this compound are governed by the rotational freedom of its substituent groups. Conformational analysis, often performed using computational methods, seeks to identify the lowest energy arrangements of the atoms. nih.gov For substituted benzoic acids, a key feature is the dihedral angle between the plane of the carboxylic acid group and the benzene ring. rsc.org In this molecule, steric hindrance between the ortho-positioned formyl and trifluoromethoxy groups likely influences the rotational barrier and preferred orientation of both groups.

Table 2: Predicted Intermolecular Interactions for this compound

Interaction TypeParticipating GroupsPredicted Significance
Hydrogen BondingCarboxylic Acid (-COOH) ↔ Carboxylic Acid (-COOH)Dominant; formation of stable dimers. researchgate.netacs.org
Dipole-Dipole-OCF3, -CHOSignificant; due to the high polarity of the groups.
π-π StackingBenzene Ring ↔ Benzene RingPossible, but may be influenced by substituent conformation. nih.gov
Weak C-H···O/FAromatic C-H, Formyl C-H ↔ Carbonyl O, -OCF3Contributes to stabilizing the crystal lattice.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry provides the tools to simulate reaction pathways, allowing for the characterization of transition states and intermediates that are often difficult or impossible to observe experimentally. researchgate.net For this compound, several reaction types are of mechanistic interest.

One key area is the nucleophilic addition to the formyl group's carbonyl carbon. The Knoevenagel condensation, for instance, involves the reaction of an aldehyde with an active methylene (B1212753) compound. researchgate.net Simulations of this reaction could elucidate the transition state geometry and activation energy, providing insight into reaction rates and stereoselectivity. Studies on related benzaldehyde (B42025) derivatives have detailed the E2 mechanism and its transition state, highlighting the importance of substituent effects on reaction kinetics. acs.orgacs.org

Another area of interest is the reactions of the carboxylic acid group, such as esterification or conversion to an acid chloride. The mechanisms of these nucleophilic acyl substitution reactions are well-established and could be modeled to understand how the electronic properties of the substituted ring affect the reactivity of the carboxyl carbon. youtube.com Furthermore, simulations could explore more complex processes like acid-catalyzed decarbonylation, which has been studied for other aromatic aldehydes. acs.org Collision cross-section (CCS) values, which can be predicted computationally, offer data that can be correlated with mass spectrometry experiments to help identify reaction intermediates in the gas phase. acs.org

Table 3: Potential Reaction Simulations and Mechanistic Insights

Reaction TypePotential Mechanistic Insights from SimulationRelevant Analogous Studies
Nucleophilic Addition to AldehydeActivation energy barriers, geometry of tetrahedral intermediate, transition state structure.Knoevenagel condensation mechanism. researchgate.net
Nucleophilic Acyl SubstitutionInfluence of ring substituents on the stability of the tetrahedral intermediate and leaving group departure.Esterification and acid halide formation. youtube.com
Electrophilic Aromatic SubstitutionRegioselectivity, stability of the sigma complex (Wheland intermediate), transition state energies.Nitration of benzaldehyde and benzoic acid. mdpi.com
Elimination ReactionsDifferences between syn- and anti-elimination pathways, transition state symmetry.Elimination from benzaldehyde O-benzoyloximes. acs.org

Role of 3 Formyl 4 Trifluoromethoxy Benzoic Acid As a Key Building Block in Specialized Applications

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The dual reactivity of the aldehyde and carboxylic acid groups makes 3-formyl-4-(trifluoromethoxy)benzoic acid an ideal starting material for the synthesis of a wide array of heterocyclic compounds. mdpi.com Heterocycles are core structures in many biologically active molecules, and this building block provides a direct route to incorporate a trifluoromethoxyphenyl moiety, a common feature in modern drug discovery. ossila.com

The formyl group is a key handle for constructing heterocyclic rings through condensation reactions. For instance, it can react with hydrazine (B178648) derivatives to form pyrazoles, a class of compounds known for its broad spectrum of pharmacological activities. Research on analogous formylbenzoic acids has demonstrated their successful use in creating potent antimicrobial agents. For example, derivatives of 4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid have been synthesized and shown to be effective against drug-resistant bacteria. This established synthetic pathway highlights the potential of this compound to serve as a precursor for novel, fluorinated pyrazole-based therapeutics.

Similarly, the formyl group can undergo reactions with amines to form Schiff bases, which can then be cyclized to produce quinazolines, benzodiazepines, and other important heterocyclic systems. The carboxylic acid group can either be maintained as a key pharmacophore or be used as a secondary reaction site for further molecular elaboration. mdpi.com

Integration into Advanced Materials Science

In the realm of materials science, this compound serves as a valuable monomer and linker, particularly in the synthesis of polymers and Metal-Organic Frameworks (MOFs).

Polymer Chemistry: The compound's bifunctionality allows it to be incorporated into polymer chains. The carboxylic acid can be converted into an ester or amide, while the aldehyde group can participate in polymerization reactions, leading to the formation of polyesters, polyamides, and other functional polymers. The inclusion of the trifluoromethoxy group is highly advantageous, as fluorine-containing polymers are known for their exceptional chemical resistance, thermal stability, and low surface energy.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. Benzoic acid derivatives are among the most common organic linkers used in MOF synthesis. The carboxylic acid group of this compound can coordinate with metal centers to form the framework structure.

The significance of using this specific linker lies in the functional groups that would then decorate the internal pores of the MOF.

The formyl group provides a reactive site for post-synthetic modification, allowing other molecules to be grafted onto the MOF structure. This can be used to tune the framework's properties for specific applications, such as catalysis or targeted guest capture.

The trifluoromethoxy group imparts hydrophobicity and can influence the framework's interactions with guest molecules. There is significant interest in fluorinated MOFs (F-MOFs) due to their unique adsorption properties, particularly for the separation of gases and vapors.

Contribution to Ligand Design for Catalysis

The design of effective ligands is central to the development of high-performance metal catalysts. This compound possesses the key features of a versatile ligand precursor.

The carboxylic acid group can act as an anchoring point, binding the ligand to a metal center. The true versatility comes from the formyl group, which can be readily transformed into a variety of chelating moieties. For example, a condensation reaction with a suitable amine can generate a Schiff base ligand capable of forming a stable, multidentate coordination complex with a metal ion.

The trifluoromethoxy group plays a crucial electronic role. As a strong electron-withdrawing group, it can significantly modulate the electron density at the metal center. This electronic tuning is a powerful strategy for optimizing the catalytic activity and selectivity of a complex for a specific chemical transformation, such as oxidation, reduction, or cross-coupling reactions. Research on other fluorinated ligands has shown that such substitutions can enhance catalyst stability and performance. acs.org

Intermediate in the Preparation of Complex Organic Molecules

Beyond its direct use in the applications above, this compound is a strategic intermediate in multi-step syntheses of complex organic molecules. Organic synthesis often relies on building blocks where functional groups can be manipulated selectively. The different reactivity of the aldehyde and carboxylic acid groups allows for a stepwise chemical strategy.

For example, the aldehyde can be selectively reduced to an alcohol, oxidized to a second carboxylic acid, or engaged in carbon-carbon bond-forming reactions (e.g., Wittig or Grignard reactions) without affecting the carboxylic acid. Conversely, the carboxylic acid can be converted to an ester, amide, or acyl chloride while leaving the aldehyde untouched.

This selective reactivity makes it an invaluable intermediate for constructing complex pharmaceuticals or agrochemicals where the specific arrangement of functional groups is critical. Its utility is analogous to that of other formylbenzoic acids, which are widely used as intermediates in the production of drugs, dyes, and liquid crystal materials. chemicalbook.com The presence of the trifluoromethoxy substituent makes it a precursor for advanced, fluorinated target molecules that benefit from the unique properties imparted by fluorine. ossila.comacs.org

Summary of Potential Applications Based on Analogous Compounds

Application AreaRelevant Functional Group(s)Example from Analogous CompoundsPotential Product Class
Heterocycle Synthesis Formyl (-CHO)Condensation of formylbenzoic acids with hydrazines.Pyrazole-based antimicrobials
Materials Science (MOFs) Carboxylic Acid (-COOH)Use of substituted benzoic acids as linkers for metal ions.Functionalized, fluorinated MOFs
Catalysis -COOH, -CHO, -OCF₃Use of functionalized aromatics as ligands to tune metal centers.Homogeneous catalysts
Complex Molecule Synthesis -COOH, -CHOSelective reactions on formylbenzoic acids.Fluorinated pharmaceuticals, agrochemicals

Future Perspectives and Emerging Research Avenues for 3 Formyl 4 Trifluoromethoxy Benzoic Acid

Development of Novel Catalytic Transformations

The trifunctional nature of 3-formyl-4-(trifluoromethoxy)benzoic acid offers a rich playground for the development of novel catalytic transformations. Future research is likely to focus on selectively targeting each functional group or employing them in concert to build molecular complexity.

The carboxylic acid moiety can act as a directing group for transition-metal-catalyzed C–H functionalization. nih.govresearchgate.net While ortho-C-H functionalization of benzoic acids is well-studied, activating the meta-position remains a significant challenge. researchgate.netscispace.com For this specific molecule, the carboxylate could direct catalysts to functionalize the C-H bond at the C5 position, which is ortho to the carboxylate and meta to the formyl group. Research into developing new catalyst systems, potentially using cobalt or ruthenium, could enable a range of transformations such as alkylation, arylation, or alkenylation at this position. nih.govresearchgate.net

The aldehyde group is amenable to a vast array of catalytic reactions. numberanalytics.com Beyond standard reductions and oxidations, future work could explore asymmetric additions to form chiral alcohols, catalytic condensation reactions like aldol (B89426) or Knoevenagel condensations, and photoredox-catalyzed transformations. researchgate.net The development of catalysts that can operate chemoselectively on the aldehyde in the presence of the carboxylic acid will be crucial. Synergistic catalysis, combining organocatalysis, photoredox, and metal catalysis, could enable entirely new desaturative approaches to build complexity from the existing scaffold. nih.gov

The trifluoromethoxy group, while generally considered robust, influences the electronic properties of the aromatic ring, affecting the reactivity of the other groups and the C-H bonds. nih.gov Its strong electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but can be exploited in nucleophilic aromatic substitution or by influencing the regioselectivity of metal-catalyzed C-H functionalization. numberanalytics.com

A summary of potential catalytic transformations is presented below.

Target SiteReaction TypePotential Catalyst SystemProduct Type
Formyl Group (CHO) Asymmetric ReductionChiral Ruthenium or Rhodium complexesChiral benzyl (B1604629) alcohol
Asymmetric Alkylation/ArylationChiral Zinc or Copper complexesChiral secondary alcohol
Aldol CondensationBasic Metal-Organic Frameworks (MOFs) researchgate.netβ-hydroxy ketone/ester
Reductive AminationNickel or Palladium catalystsBenzylamine derivative
Aromatic Ring (C-H) ortho-C-H AlkenylationCobalt(II) hexafluoroacetylacetonate nih.govStyrenyl derivative at C5
ortho-C-H AcetoxylationPalladium acetate (B1210297) with a nitrile template researchgate.netAcetoxy derivative at C5
ortho-C-H AmidationRhodium(III) complexes researchgate.netPhthalimide derivative
Carboxylic Acid (COOH) EsterificationSolid acid catalysts (e.g., zeolites)Ester derivative
AmidationBoronic acid catalystsAmide derivative
Decarboxylative Cross-CouplingPalladium or Copper catalystsBiaryl (loss of COOH)

Exploration in Continuous Flow Chemistry and Automated Synthesis

The synthesis and derivatization of complex molecules like this compound are poised to benefit significantly from advances in continuous flow chemistry and laboratory automation. These technologies promise improved safety, scalability, and efficiency compared to traditional batch processing. google.com

Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time. This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. google.com Patents have described continuous processes for the oxidation of substituted toluenes to benzoic acids, highlighting the potential for safer and more controlled large-scale production. google.com The synthesis of this compound could be adapted to a flow process, potentially from a corresponding toluene (B28343) derivative, using systems like jacketed tubular reactors and static mixers to ensure efficient heat and mass transfer. google.com Furthermore, downstream processing, such as purification and isolation, can be integrated into a continuous line. durham.ac.uk The use of tube-in-tube gas-permeable membrane reactors, for instance, could facilitate reactions involving gaseous reagents like CO2 or O2 with enhanced safety and efficiency. durham.ac.uk

Automated synthesis platforms are revolutionizing medicinal chemistry by enabling high-throughput synthesis and optimization. nih.govoxfordglobal.comprotheragen.ai These systems, which integrate robotic liquid and solid handlers with reaction blocks and analytical tools like LC-MS and NMR, can perform numerous reactions in parallel. nih.govchemspeed.com For this compound, an automated platform could be used to rapidly screen a wide array of catalysts and reaction conditions for its derivatization, accelerating the discovery of novel compounds for biological testing. protheragen.ai By combining automated synthesis with purification and analysis, the entire design-make-test cycle in drug discovery can be significantly shortened. nih.govnih.gov

ParameterBatch ProcessingContinuous Flow Chemistry
Safety Difficult to manage reaction exotherms; risk of runaway reactions on a large scale. google.comSuperior heat transfer and smaller reaction volumes enhance safety. durham.ac.uk
Process Control Limited control over mixing and temperature gradients.Precise control over temperature, pressure, and residence time. rsc.org
Scalability Scaling up can be non-linear and challenging.Straightforward scale-up by running the system for longer periods. durham.ac.uk
Efficiency Often requires workup between steps, leading to longer cycle times.Integration of synthesis, workup, and purification is possible, reducing manual handling. nih.gov
Hazardous Reagents Handling large quantities of hazardous materials poses significant risk.On-demand generation and immediate use of hazardous intermediates improve safety.

Integration into Chemoinformatics and Machine Learning for Reaction Prediction

The fields of chemoinformatics and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of reaction outcomes, thereby reducing the reliance on trial-and-error experimentation. labhorizons.co.ukdrugdiscoveryonline.com For a molecule like this compound, these computational tools can provide invaluable foresight into its chemical behavior.

Machine learning models, particularly graph-convolutional neural networks, can be trained on vast reaction databases to predict the outcomes of chemical transformations. rsc.orgchemrxiv.org These models learn the complex, non-linear relationships between the structure of reactants, reagents, and the resulting products. rsc.org For this compound, an ML model could predict the most likely site of reaction (site selectivity) when multiple reactive sites are present. rsc.org For example, when subjected to a C-H functionalization catalyst, the model could provide a quantitative likelihood score for reaction at each of the available C-H bonds on the aromatic ring. rsc.org This is crucial for planning efficient synthetic routes that avoid the formation of undesired isomers. rsc.org

Beyond predicting the major product, ML can also forecast reaction yields and optimal conditions. mit.edu By representing molecules as numerical fingerprints or descriptors, algorithms can identify which combination of catalyst, solvent, and temperature is most likely to maximize the yield of a desired derivative. chemrxiv.org This data-driven approach accelerates reaction optimization significantly. rsc.org The development of "chemical reactomes," large datasets of high-throughput experiments, provides the necessary information to train these powerful predictive models. labhorizons.co.ukdrugdiscoveryonline.com

Chemoinformatic ApproachPredictive GoalRequired Input Features for this compound
Site Selectivity Prediction Identify the most reactive C-H bond or functional group for a given reaction type.Molecular graph/SMILES string, electronic parameters (e.g., partial charges), steric descriptors. rsc.orgrsc.org
Reaction Yield Prediction Forecast the percentage yield of a specific product under defined conditions.Fingerprints of reactants, catalyst, and solvent; reaction temperature, time, and concentration. mit.edu
Retrosynthesis Planning Propose viable synthetic routes starting from commercially available precursors.Target molecule structure (this compound), database of known reaction rules. rsc.org
Catalyst Recommendation Suggest the optimal catalyst for a desired transformation.Structures of substrate and desired product, library of known catalysts and their performance data.

Sustainable and Atom-Economical Synthetic Strategies

In line with the principles of green chemistry, future research will undoubtedly focus on developing sustainable and atom-economical methods for both the synthesis and derivatization of this compound. frontiersin.org The goal is to maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. wikipedia.orgskpharmteco.com

Atom economy is a key metric for evaluating the "greenness" of a chemical reaction. primescholars.comacs.org Reactions with high atom economy, such as additions and rearrangements, are preferable to those that generate stoichiometric byproducts, like substitutions and eliminations. nih.gov When considering reactions of the aldehyde group in this compound, for example, a catalytic hydrogenation to the alcohol is 100% atom-economical, whereas a Wittig reaction to form an alkene generates triphenylphosphine (B44618) oxide as a high-molecular-weight byproduct, resulting in poor atom economy.

Beyond atom economy, other metrics like Reaction Mass Efficiency (RME) and E-Factor (Environmental Factor) provide a more comprehensive assessment by accounting for yields, stoichiometric excesses, solvents, and workup materials. mygreenlab.orgnih.gov Future synthetic strategies will aim to improve these metrics by:

Using Catalytic Reagents: Replacing stoichiometric reagents with catalytic alternatives.

Employing Greener Solvents: Utilizing water, supercritical fluids, or bio-based solvents instead of hazardous organic solvents. nih.gov

Process Intensification: Combining multiple reaction steps into one-pot or cascade sequences to reduce solvent use and purification steps. nih.gov

Renewable Feedstocks: Exploring routes from biomass-derived precursors for the synthesis of aromatic aldehydes. rsc.org

The development of sustainable synthetic methods for fluorinated compounds is an active area of research, with new, safer fluorinating reagents and processes being developed that avoid toxic and difficult-to-handle substances. sciencedaily.comeurekalert.orgnih.gov

Hypothetical Reaction on Aldehyde GroupReaction TypeByproductsAtom Economy
Catalytic Hydrogenation AdditionNone100%
Grignard Addition (with MeMgBr) AdditionMg(OH)Br (after workup)High
Wittig Reaction (with Ph3P=CH2) SubstitutionTriphenylphosphine oxide (Ph3PO)Low
Strecker Synthesis (with KCN, NH4Cl) Addition/CondensationKCl, H2OModerate

By focusing on these emerging research avenues, the scientific community can develop the tools and transformations necessary to fully exploit this compound as a valuable synthon for creating next-generation medicines and materials.

Q & A

Q. What are the standard synthetic routes for 3-formyl-4-(trifluoromethoxy)benzoic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted benzoic acid precursors. Key steps include:
  • Formylation : Introducing the formyl group via Vilsmeier-Haack or Duff reactions under controlled acidic conditions.
  • Trifluoromethoxy substitution : Electrophilic substitution using trifluoromethyl hypofluorite or nucleophilic displacement of a leaving group (e.g., nitro or halogen) with trifluoromethoxy reagents .
  • Oxidation/Reduction : The formyl group can be oxidized to a carboxylic acid using KMnO₄ or reduced to a hydroxymethyl group with NaBH₄ .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm), formyl proton (δ ~10 ppm), and trifluoromethoxy group (¹³C: δ ~120 ppm, ¹⁹F NMR: δ ~-55 ppm) .
  • IR Spectroscopy : Confirm formyl (C=O stretch: ~1700 cm⁻¹) and carboxylic acid (O-H stretch: ~2500–3000 cm⁻¹) functionalities .
  • HPLC-MS : Monitor purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 262) .

Q. How to assess the compound's solubility for experimental setups?

  • Methodological Answer : The compound is lipophilic due to the trifluoromethoxy group. Solubility can be enhanced using polar aprotic solvents (DMSO, DMF) or aqueous-organic mixtures (e.g., ethanol:water 70:30). Pre-saturation with sonication (30 min, 40°C) improves dissolution .

Q. What are common chemical transformations of the formyl group?

  • Methodological Answer :
  • Oxidation : Convert formyl (-CHO) to carboxylic acid (-COOH) using KMnO₄ in acidic conditions (H₂SO₄, 60°C) .
  • Reduction : Reduce to hydroxymethyl (-CH₂OH) with NaBH₄ in methanol .
  • Nucleophilic Addition : React with amines (e.g., hydroxylamine) to form Schiff bases .

Advanced Research Questions

Q. How to optimize reaction conditions to minimize by-products during synthesis?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (DMF, THF) to stabilize intermediates and reduce side reactions .
  • Temperature Control : Maintain reactions at 0–25°C to suppress decomposition of the trifluoromethoxy group .
  • Catalysts : Employ Pd catalysts for cross-coupling steps to enhance regioselectivity .
  • Real-Time Monitoring : Use inline FTIR or LC-MS to track reaction progress and adjust parameters dynamically .

Q. How to address discrepancies in NMR data for derivatives?

  • Methodological Answer :
  • Dynamic Effects : Rotameric equilibria in the trifluoromethoxy group may split peaks; use variable-temperature NMR (VT-NMR) to resolve .
  • Impurities : Pre-purify intermediates via flash chromatography. For residual solvents, employ deuterated DMSO with water suppression techniques .

Q. What strategies improve regioselectivity in electrophilic substitutions?

  • Methodological Answer :
  • Directing Groups : The carboxylic acid group meta-directs electrophiles to the 3-position. Use protecting groups (e.g., methyl ester) to alter reactivity .
  • Lewis Acids : BF₃·Et₂O or ZnCl₂ can coordinate with the formyl group, directing electrophiles to specific positions .

Q. How to design SAR studies for trifluoromethoxy-containing derivatives?

  • Methodological Answer :
  • Structural Modifications : Synthesize analogs with varying substituents (e.g., methyl, nitro) at the 4-position.
  • Biological Assays : Test against enzyme targets (e.g., COX-2 for anti-inflammatory activity) using in vitro inhibition assays .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins .

Q. How does the trifluoromethoxy group influence metabolic stability?

  • Methodological Answer : The trifluoromethoxy group enhances metabolic stability by:
  • Lipophilicity : LogP increases by ~1.5 units, improving membrane permeability .
  • Electron-Withdrawing Effect : Reduces susceptibility to oxidative metabolism in cytochrome P450 enzymes .
  • Steric Shielding : Protects adjacent functional groups from enzymatic hydrolysis .

Q. What advanced analytical methods resolve structural ambiguities?

  • Methodological Answer :
  • X-Ray Crystallography : Determine crystal structure to confirm regiochemistry .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <2 ppm error .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.